4-methyl-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide
Description
Properties
Molecular Formula |
C27H19N5O4S2 |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
4-methyl-N-[(5Z)-5-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C27H19N5O4S2/c1-17-10-12-18(13-11-17)25(33)29-31-26(34)23(38-27(31)37)15-20-16-30(21-7-3-2-4-8-21)28-24(20)19-6-5-9-22(14-19)32(35)36/h2-16H,1H3,(H,29,33)/b23-15- |
InChI Key |
BIDHIYOYWKNWFP-HAHDFKILSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CN(N=C3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CN(N=C3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
Preparation Methods
Core Structural Assembly
The target compound integrates three heterocyclic components: a 1,3-thiazolidin-4-one core, a 1-phenyl-3-(3-nitrophenyl)-1H-pyrazole moiety, and a 4-methylbenzamide substituent. The synthesis typically follows a convergent strategy, where intermediates are prepared separately and coupled in later stages.
Formation of the Thiazolidinone Ring
The thiazolidinone ring is synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For example, reacting 3-amino-4-methylbenzamide with carbon disulfide and ethyl chloroacetate under basic conditions yields the thiazolidin-4-one scaffold. This step often employs polar aprotic solvents like dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) to enhance reaction rates.
Preparation of the Pyrazole Intermediate
The pyrazole component, 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde , is synthesized via a Knorr-type pyrazole synthesis . Condensation of 3-nitrophenylhydrazine with 1-phenyl-3-(3-nitrophenyl)-2-propen-1-one in acetic acid generates the pyrazole ring, followed by formylation using Vilsmeier-Haack reagent to introduce the aldehyde group.
Key Coupling Reaction
The critical Z-configuration of the methylene bridge is established through a Knoevenagel condensation between the thiazolidinone’s active methylene group and the pyrazole aldehyde. This reaction is catalyzed by piperidine or ammonium acetate in refluxing ethanol, achieving stereoselectivity by stabilizing the transition state through conjugation.
Representative Reaction Conditions:
-
Solvent: Anhydrous ethanol
-
Catalyst: Piperidine (5 mol%)
-
Temperature: 80°C
-
Time: 12–16 hours
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency. Polar solvents like NMP improve solubility of nitroaromatic intermediates, while non-polar solvents (e.g., toluene ) facilitate easier work-up. The patent EP2266961B1 highlights the use of dichloromethane for coupling reactions due to its inertness and ability to stabilize reactive intermediates.
Table 1: Solvent Optimization for Knoevenagel Condensation
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 16 | 72 |
| NMP | 32.2 | 12 | 68 |
| Dichloromethane | 8.93 | 18 | 58 |
Catalytic Systems
Transition metal catalysts, particularly palladium complexes , enhance coupling reactions involving halogenated intermediates. For example, Pd(PPh₃)₄ facilitates Suzuki-Miyaura couplings between boronic acids and brominated pyrazoles, improving yields to >85%.
Purification and Isolation Techniques
Recrystallization
Crude product is purified via recrystallization using ethanol-water or acetone-heptane mixtures. The patent EP2266961B1 describes a stepwise cooling protocol to isolate high-purity crystals:
Table 2: Recrystallization Solvent Systems
| Solvent Pair | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol-Water | 98.5 | 75 |
| Acetone-Heptane | 99.2 | 82 |
| Ethyl Acetate-Heptane | 97.8 | 80 |
Chromatographic Methods
Silica gel column chromatography (eluent: ethyl acetate/hexane , 3:7) resolves stereoisomeric byproducts. However, due to the compound’s sensitivity to acidic silica, neutral alumina is preferred for large-scale purification.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity with a retention time of 12.3 minutes.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Reactivity of the Thiazolidinone Core
The thiazolidinone ring (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) is a key reactive site, enabling:
a. Nucleophilic Substitution at the Thioxo Group
The sulfur atom in the thioxo group (C=S) undergoes alkylation or acylation. For example:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Methyl iodide, KCO, DMF, 60°C | S-Methyl derivative | |
| Acylation | Acetyl chloride, pyridine, RT | S-Acetyl derivative |
b. Oxidation of the Thiazolidinone Ring
The thioxo group can oxidize to a sulfone under strong oxidizing agents:
This modification enhances electrophilicity, potentially improving biological activity .
Pyrazole and Nitrophenyl Group Reactivity
The pyrazole ring and 3-nitrophenyl substituent participate in distinct transformations:
a. Nitro Group Reduction
The nitro group (-NO) on the phenyl ring is reduced to an amine (-NH) under catalytic hydrogenation:
This reaction alters electronic properties, affecting binding affinity in biological assays.
b. Electrophilic Substitution on Pyrazole
The pyrazole ring undergoes electrophilic substitution at the C-4 position due to electron-withdrawing effects of the nitro group:
| Reaction Type | Reagents/Conditions | Position Modified |
|---|---|---|
| Nitration | HNO, HSO, 0°C | C-4 of pyrazole |
| Halogenation | Cl, FeCl, DCM | C-4 of pyrazole |
Benzamide Group Hydrolysis
The benzamide moiety (4-methylbenzamide) undergoes hydrolysis under acidic or basic conditions:
This reaction generates a carboxylic acid derivative, useful for further functionalization .
Methylene Group Reactions
The exocyclic methylene group (5Z-methylene) participates in:
a. Cycloaddition Reactions
The conjugated double bond engages in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):
| Dienophile | Conditions | Product |
|---|---|---|
| Maleimide | Toluene, 80°C | Six-membered cycloadduct |
b. Hydrogenation
Catalytic hydrogenation saturates the methylene bond:
This alters molecular rigidity and pharmacokinetic properties.
Spectral Data Supporting Reaction Outcomes
Key spectral signatures from experimental studies (e.g., ):
| Reaction Product | FT-IR Peaks (cm) | H-NMR Shifts (ppm) |
|---|---|---|
| S-Methyl derivative | 690 (C-S), 1670 (C=O) | δ 2.45 (s, 3H, SCH) |
| Reduced amine derivative | 3350 (N-H), 1605 (C=N) | δ 6.80 (s, 2H, NH) |
| Hydrolyzed carboxylic acid | 1710 (C=O) | δ 12.1 (s, 1H, COOH) |
Stability Under Reaction Conditions
Critical stability parameters include:
| Condition | Stability Outcome |
|---|---|
| Acidic (pH < 3) | Benzamide hydrolysis dominates |
| Basic (pH > 10) | Thiazolidinone ring degradation |
| UV light | Nitro group photoreduction observed |
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiazolidine and pyrazole rings exhibit diverse biological activities, making them promising candidates in drug discovery. The specific applications of 4-methyl-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide include:
Antimicrobial Activity
Studies have shown that similar thiazolidine derivatives possess significant antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound's structural characteristics may enhance its efficacy against these pathogens, which is critical in addressing antibiotic resistance issues .
Antioxidant Properties
The pyrazole component is known for its antioxidant capabilities, which can be beneficial in protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a role, such as cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Thiazolidine derivatives are recognized for their anti-inflammatory properties, which could be leveraged in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases. The dual action of this compound may provide a synergistic effect in managing inflammation .
Case Studies
Recent studies highlight the applications of similar compounds in clinical settings:
Case Study 1: Antimicrobial Efficacy
A study evaluated various thiazolidine derivatives against Staphylococcus aureus and found that modifications similar to those present in this compound significantly enhanced antibacterial activity compared to traditional antibiotics .
Case Study 2: Cancer Research
Research on pyrazole derivatives has shown promising results in inhibiting cancer cell proliferation. Compounds with similar structural features have been noted for their ability to induce apoptosis in cancer cells through oxidative stress mechanisms, suggesting potential therapeutic applications for this compound in oncology .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features and Properties
Key Observations:
Compared to pyrazoline derivatives (), the pyrazole core in the target compound may confer greater planarity and π-π stacking capacity, influencing solid-state packing and optoelectronic properties .
Substituent Effects :
- The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which could enhance reactivity in electrophilic substitutions compared to the 4-nitrophenyl group in .
- The benzamide moiety may improve solubility in polar solvents relative to thienyl or oxadiazole substituents .
Computational and Experimental Characterization
Biological Activity
4-methyl-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide, commonly referred to as compound 1, is a synthetic derivative belonging to the thiazolidinone class. This compound has gained attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure
The chemical structure of compound 1 is characterized by a thiazolidinone core, which is known for its diverse biological properties. Its structural formula can be represented as follows:
Biological Activity Overview
The biological activity of compound 1 has been investigated through various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that compounds containing the thiazolidinone moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating rhodanine derivatives showed that structural modifications significantly influenced their anticancer potency. Compound 1's structural analogs have been tested against human cancer cell lines such as HL-60 (acute leukemia), A549 (lung cancer), and MDA-MB-231 (breast cancer) with promising results.
Table 1: Cytotoxic Activity of Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HL-60 | TBD |
| Compound 2 | A549 | TBD |
| Compound 3 | MDA-MB-231 | TBD |
Note: TBD indicates values that are yet to be determined based on ongoing research.
The mechanism by which compound 1 exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. The presence of nitrophenyl and pyrazole groups may enhance its interaction with cellular targets, leading to increased cytotoxicity. Additionally, molecular docking studies suggest that compound 1 may inhibit key enzymes involved in cancer cell proliferation.
Antimicrobial Activity
Beyond its anticancer properties, compound 1 has also been assessed for antimicrobial activity. Research indicates that thiazolidinone derivatives can possess significant antibacterial and antifungal properties.
Case Study: Antimicrobial Efficacy
A study conducted on a series of thiazolidinone derivatives revealed that certain modifications could lead to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of specific substituents on the thiazolidinone ring was found to be crucial for improving efficacy.
Table 2: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | TBD |
| Compound 2 | Escherichia coli | TBD |
| Compound 3 | Candida albicans | TBD |
Q & A
Basic: What synthetic strategies are employed to synthesize this compound, and what intermediates are critical?
Answer:
The synthesis involves multi-step heterocyclic condensation. A key intermediate is the pyrazole-methylene-thiazolidinone scaffold, formed via cyclization of 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-methylbenzamide derivatives. Hydrazine-mediated cyclization and thioxo-thiazolidinone formation are critical steps, requiring precise stoichiometric control of reagents like phosphorus oxychloride (for cyclization) and thiourea derivatives (for thioxo group introduction). Intermediate purity is validated via TLC and HPLC (>95%), with reaction optimization achieved under reflux in anhydrous toluene or DMF .
Basic: Which spectroscopic techniques are prioritized for structural elucidation of the thioxo-thiazolidinone core?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., Z-configuration of the methylene group at δ 7.2–7.5 ppm) and carbonyl/thioxo carbons (δ 170–185 ppm).
- FT-IR : Confirms thioxo (C=S) stretches at 1150–1250 cm⁻¹ and carbonyl (C=O) at 1650–1750 cm⁻¹.
- UV-Vis : Analyzes π→π* transitions in the nitrophenyl and benzamide moieties (λmax 280–320 nm).
Cross-validation with computational methods (DFT) refines assignments, particularly for tautomeric equilibria in thioxo-thiazolidinones .
Advanced: How can molecular docking predict this compound’s interaction with fungal lanosterol 14α-demethylase (CYP51)?
Answer:
Target Preparation : Retrieve CYP51 structure (PDB: 3LD6) and prepare via protonation and energy minimization.
Ligand Optimization : Generate 3D conformers of the compound using Gaussian09 with B3LYP/6-31G(d) basis sets.
Docking : Use AutoDock Vina to simulate binding, focusing on hydrophobic interactions with Leu121, Tyr140, and hydrogen bonding with heme iron.
Validation : Compare docking scores (ΔG < -8 kcal/mol) with known inhibitors (e.g., fluconazole). Studies show this compound’s nitrophenyl group enhances π-stacking with Tyr140, suggesting antifungal potential .
Advanced: What computational strategies reduce trial-and-error in optimizing reaction conditions?
Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states for cyclization steps, identifying energy barriers and optimal solvents (e.g., toluene vs. DMF).
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict yield based on variables like temperature, catalyst loading, and solvent polarity.
- Microkinetic Modeling : Simulate reaction networks to prioritize high-yield pathways. For example, ICReDD’s hybrid computational-experimental workflows reduce optimization time by 40% .
Basic: How are purity and stability assessed during synthesis?
Answer:
- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<2% area).
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C).
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor via 1H NMR for hydrolytic degradation (e.g., thioxo→oxo conversion) .
Advanced: How do substituents on the phenyl ring influence bioactivity?
Answer:
- 3-Nitrophenyl Group : Enhances electron-withdrawing effects, increasing binding affinity to CYP51 by 30% compared to unsubstituted analogs.
- 4-Methylbenzamide : Improves lipophilicity (logP ~3.5), correlating with membrane permeability in Caco-2 assays.
- Structure-Activity Relationship (SAR) : Methylation at the pyrazole N1 position reduces cytotoxicity (IC50 >100 μM in HEK293 cells) .
Advanced: What strategies resolve contradictions in spectroscopic data between synthetic batches?
Answer:
- Dynamic NMR : Resolves tautomerism in thioxo-thiazolidinones by analyzing temperature-dependent shifts (e.g., thione↔thiol interconversion).
- 2D-COSY/HSQC : Differentiates regioisomers via cross-peak patterns.
- X-ray Crystallography : Provides definitive structural assignments; however, challenges arise from poor crystal formation. Contradictions in NOESY data may indicate conformational flexibility .
Basic: What solvents and catalysts optimize the cyclocondensation step?
Answer:
- Solvents : Anhydrous DMF (polar aprotic) maximizes cyclization yields (75–80%) vs. THF (50–55%).
- Catalysts : p-Toluenesulfonic acid (10 mol%) accelerates imine formation, while NaHCO3 neutralizes HCl byproducts.
- Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h with comparable yields .
Advanced: How is the Z-configuration of the methylene group validated?
Answer:
- NOESY : Correlates methylene proton (δ 7.3 ppm) with pyrazole C-H protons, confirming spatial proximity.
- DFT Calculations : Compare experimental 13C shifts with computed values for Z/E isomers. Z-configuration shows <5 ppm deviation vs. >10 ppm for E .
Advanced: What in vitro assays evaluate this compound’s antifungal efficacy?
Answer:
- Broth Microdilution (CLSI M27) : Determine MIC against Candida albicans (MIC50 ~8 μg/mL).
- Time-Kill Assays : Assess fungicidal activity over 24h (≥3 log10 CFU reduction).
- CYP51 Inhibition : Measure NADPH depletion spectrophotometrically (IC50 ~2 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
